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An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-7-azaindole-3-

carbaldehyde

Abstract
4-methyl-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. As a derivative of 7-azaindole, it serves

as a crucial scaffold and building block for the development of novel therapeutic agents,

particularly kinase inhibitors. The strategic placement of the methyl group at the 4-position and

the carbaldehyde at the 3-position provides a unique combination of steric, electronic, and

reactive properties. This guide offers a comprehensive analysis of the core physicochemical

properties of this molecule, providing field-proven insights into its structure, reactivity, and

spectroscopic behavior. While direct experimental data for this specific derivative is limited, this

document synthesizes information from its parent compound, 7-azaindole-3-carbaldehyde, and

related analogs to present a robust and predictive characterization.

Introduction: The Strategic Importance of the 7-
Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug

discovery. It acts as a bioisostere of indole, where the carbon at the 7-position is replaced by a

nitrogen atom. This substitution imparts several advantageous properties, including the ability
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to form additional hydrogen bonds, which can enhance binding affinity to biological targets, and

improved metabolic stability and solubility profiles compared to indole analogs.

The addition of a carbaldehyde group at the electron-rich 3-position transforms the scaffold into

a versatile synthetic intermediate.[1] This aldehyde functionality is a gateway for a multitude of

chemical transformations, including reductive aminations, Wittig reactions, and condensations,

allowing for the facile introduction of diverse side chains and the construction of complex

molecular architectures. This guide focuses specifically on the 4-methyl derivative, exploring

how this substitution modulates the fundamental properties of the 7-azaindole-3-carbaldehyde

core.

Core Physicochemical Profile
A summary of the key physicochemical properties is presented below. Data for the parent

compound, 7-azaindole-3-carbaldehyde, is provided as a baseline, with predicted values or

qualitative descriptions for the 4-methyl derivative.
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Property
7-azaindole-3-
carbaldehyde
(Parent Compound)

4-methyl-7-
azaindole-3-
carbaldehyde
(Target)

Justification for
Prediction

Molecular Formula C₈H₆N₂O[2] C₉H₈N₂O
Addition of a -CH₂-

group.

Molecular Weight 146.15 g/mol [2] 160.17 g/mol
Calculated from the

molecular formula.

Melting Point 216-220 °C[2]
Expected to be similar

or slightly higher

The methyl group may

influence crystal

packing, but

significant deviation is

not expected.

Boiling Point
361.1 ± 22.0 °C at 760

mmHg[2]
> 360 °C

Increased molecular

weight generally leads

to a higher boiling

point.

pKa (acidic, N1-H)
~17 (Predicted for

indole N-H)
Similar to parent

The electronic effect

of a 4-methyl group on

the pyrrole N-H is

expected to be

minimal.

pKa (basic, N7)
6.07 ± 0.20

(Predicted)[3]
Slightly > 6.1

The electron-donating

methyl group at the

adjacent 4-position

should slightly

increase the basicity

of the pyridine

nitrogen.

logP (Lipophilicity) 0.8 (XLogP3)[2] ~1.3 (Predicted) The addition of a

methyl group typically

increases the logP

value by

approximately +0.5.
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For comparison, 4-

chloro-7-azaindole-3-

carbaldehyde has a

LogP of 2.03.[4]

Solubility
Sparingly soluble in

water.[3]

Lower aqueous

solubility than parent

Increased lipophilicity

due to the methyl

group will decrease

solubility in polar

solvents like water.

Soluble in polar

aprotic solvents

(DMSO, DMF) and

alcohols.

Appearance
Light yellow to yellow

solid.[3]

Expected to be a

yellow or off-white

solid.

No significant change

in the chromophore is

expected.

Molecular Structure and Supramolecular
Interactions
Planarity and Conformation
X-ray crystallographic studies on analogous compounds, such as 5-chloro-7-azaindole-3-

carbaldehyde, reveal that the fused bicyclic 7-azaindole ring system is essentially planar.[5]

The carbaldehyde group at the C3 position is also nearly coplanar with the ring system, which

maximizes π-orbital overlap. This planarity is a critical feature for molecules designed to

intercalate into DNA or fit into the flat binding pockets of enzymes like kinases.

Figure 1: Molecular structure of 4-methyl-7-azaindole-3-carbaldehyde.

Hydrogen Bonding and Dimerization
A hallmark of the 7-azaindole scaffold is its ability to form highly stable, hydrogen-bonded

dimers in both the solid state and in non-polar solvents.[5][6] This occurs through a

complementary arrangement where the N1-H of one molecule acts as a hydrogen bond donor

to the N7 lone pair of a second molecule, and vice-versa. This dimerization significantly
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influences the compound's physical properties, such as melting point and solubility, and can

affect its spectroscopic characteristics.

Molecule A Molecule B
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Figure 2: Dimerization via intermolecular N1-H···N7′ hydrogen bonds.

Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum for 4-methyl-7-azaindole-3-carbaldehyde is not publicly

available, a predictive analysis based on known chemical shifts of related indole and azaindole

structures can be made.[7]

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):
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δ ~12.0-12.5 ppm (s, 1H): The pyrrole N-H proton, typically broad due to hydrogen

bonding and exchange.

δ ~10.0 ppm (s, 1H): The aldehyde proton (-CHO).

δ ~8.4 ppm (d, 1H): The H5 proton, ortho to the pyridine nitrogen.

δ ~8.3 ppm (s, 1H): The H2 proton on the pyrrole ring.

δ ~7.2 ppm (d, 1H): The H6 proton, meta to the pyridine nitrogen.

δ ~2.5 ppm (s, 3H): The methyl group (-CH₃) protons. Note: This may overlap with the

residual DMSO solvent peak.

¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):

δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

δ ~140-150 ppm: Aromatic carbons adjacent to nitrogen (C5, C7a).

δ ~110-135 ppm: Other aromatic carbons (C2, C3, C3a, C4, C6).

δ ~15-20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Based on

studies of chloro-substituted analogs, the following characteristic bands are expected.[5]

~3100 cm⁻¹ (broad): N-H stretching vibration, often broadened due to strong intermolecular

hydrogen bonding in the solid state.

~1650-1670 cm⁻¹ (strong): C=O stretching of the aldehyde group. This is a very

characteristic and intense peak.

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

~1400-1500 cm⁻¹: In-plane bending and ring stretching modes.
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~2850-2950 cm⁻¹: C-H stretching from the methyl group and aromatic protons.

UV-Vis and Fluorescence Spectroscopy
The 7-azaindole chromophore has distinct photophysical properties. Its absorption and

emission spectra are red-shifted compared to native tryptophan, making it a useful fluorescent

probe in biological systems.[8]

Absorption: Expected λₘₐₓ around 300-320 nm.

Emission: The fluorescence of 7-azaindoles is highly sensitive to the solvent environment. In

non-polar solvents, a dual emission is often observed, with a "normal" emission band and a

significantly red-shifted tautomer emission band resulting from excited-state double proton

transfer (ESDPT) within the hydrogen-bonded dimer. In polar, protic solvents like water, this

tautomer emission is typically quenched.[8]

Experimental Protocols
Proposed Synthesis via Vilsmeier-Haack Reaction
The most direct and widely used method for introducing a formyl group at the 3-position of an

electron-rich heterocycle like 7-azaindole is the Vilsmeier-Haack reaction.[9][10][11]

Figure 3: Proposed synthetic workflow for 4-methyl-7-azaindole-3-carbaldehyde.

Step-by-Step Protocol:

Reagent Preparation: To a three-neck flask equipped with a dropping funnel, magnetic stirrer,

and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0

°C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the

cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the

resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

Electrophilic Substitution: Dissolve the starting material, 4-methyl-7-azaindole (1 eq.), in

anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting

material is consumed.

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully

onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of

sodium acetate or sodium bicarbonate until the pH is ~7. This hydrolyzes the intermediate

iminium salt.

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration,

wash thoroughly with cold water, and dry under vacuum.

Purification: If necessary, the crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Physicochemical Characterization
This protocol ensures the identity, purity, and key properties of the synthesized compound are

validated.

Identity Confirmation (NMR & MS):

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra to confirm the

chemical structure and assign all proton and carbon signals.

Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular

formula (C₉H₈N₂O).

Purity Analysis (HPLC):

Develop a reverse-phase HPLC method (e.g., C18 column).

Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic

acid).
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Monitor the elution profile with a UV detector at a relevant wavelength (e.g., 254 nm and

310 nm).

The purity should be >95% for use in most research applications.

Melting Point Determination:

Use a calibrated melting point apparatus.

Measure the melting range of the purified, dry solid. A sharp melting range (e.g., within 2

°C) is indicative of high purity.

logP Determination (Shake-Flask Method):

Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-

buffered saline (PBS, pH 7.4).

Shake the mixture vigorously to allow for partitioning between the two phases, then allow

the layers to separate completely (centrifugation may be required).

Carefully sample both the n-octanol and aqueous layers.

Determine the concentration of the compound in each layer using a pre-validated UV-Vis

spectrophotometry or HPLC method.

Calculate logP as: log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Conclusion
4-methyl-7-azaindole-3-carbaldehyde is a strategically designed building block with a rich

physicochemical profile. Its planar, aromatic structure, capable of forming strong intermolecular

hydrogen bonds, dictates its solid-state properties. The interplay between the electron-donating

methyl group and the electron-withdrawing aldehyde group on the azaindole core fine-tunes its

electronic properties, basicity, and lipophilicity. The aldehyde handle provides a reactive site for

extensive chemical elaboration. Understanding these core properties is paramount for

leveraging this molecule's full potential in the rational design of novel, high-value compounds

for pharmaceutical and materials science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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